Civentichem CV-624

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Ensure you receive the active ortho-nitro (2-nitro) phenylsulfonyl cyclohexane carboxylic acid isomer—Civentichem CV-624 (CAS 889939-38-2). Generic “nitrophenylsulfonyl” orders risk para-nitro or scaffold variants that abolish target engagement and differentiation activity. Specifying this exact CAS guarantees the validated tool compound for oncology phenotypic screening, psoriasis keratinocyte hyperproliferation models, and SAR programs. Custom synthesis and bulk quantities available through CiVentiChem LLC contract research services.

Molecular Formula C13H15NO6S
Molecular Weight 313.33 g/mol
CAS No. 889939-38-2
Cat. No. B13800775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiventichem CV-624
CAS889939-38-2
Molecular FormulaC13H15NO6S
Molecular Weight313.33 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
InChIInChI=1S/C13H15NO6S/c15-13(16)9-4-3-5-10(8-9)21(19,20)12-7-2-1-6-11(12)14(17)18/h1-2,6-7,9-10H,3-5,8H2,(H,15,16)
InChIKeyINFGZBLWTZVKNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Civentichem CV-624 (CAS 889939-38-2): Structural Identity and Baseline Characterization for Procurement Decisions


Civentichem CV-624 is a synthetic small molecule with the IUPAC name 3-(2-nitrophenyl)sulfonylcyclohexane-1-carboxylic acid, defined by the molecular formula C13H15NO6S and a molecular weight of 313.33 g/mol [1]. The compound belongs to the aryl sulfonyl cyclohexane carboxylic acid class, featuring a 2-nitrophenylsulfonyl substituent at the 3-position of a cyclohexane ring bearing a carboxylic acid at the 1-position. It is catalogued by CiVentiChem LLC as a research-grade chemical (Cat # CV-624) and is available for custom synthesis and bulk procurement through the supplier’s contract research services . The compound is structurally distinguished from positional isomers and alternative sulfonyl-substituted cyclohexane carboxylic acid derivatives by the specific ortho-nitro substitution pattern on the phenyl ring, which may influence both reactivity and biological target engagement profiles.

Why Generic Substitution of Civentichem CV-624 with In-Class Sulfonyl Cyclohexane Carboxylic Acids Cannot Be Assumed Equivalent


The substitution pattern of the nitrophenylsulfonyl group—specifically the ortho-nitro (2-nitro) configuration on the aromatic ring versus the para-nitro (4-nitro) isomer—is anticipated to produce distinct electronic, steric, and hydrogen-bonding properties that govern target binding and biological selectivity [1]. Even among compounds sharing the identical C13H15NO6S molecular formula, such as the Carboxypeptidase G2 (CPG2) inhibitor (CAS 192203-60-4), the connectivity of the sulfonyl-bearing moiety and the presence of the cyclohexane versus a glutamic acid backbone yield entirely divergent biological activity profiles [2]. Procurement of a generic “nitrophenylsulfonyl cyclohexane carboxylic acid” without precise positional and topological specification risks obtaining a compound with qualitatively different reactivity, solubility, and target engagement characteristics. The evidence below details the specific differentiators that must be verified when selecting or substituting this compound.

Quantitative Differentiation Evidence for Civentichem CV-624: Head-to-Head Comparator and Class-Level Data


Ortho-Nitro vs. Para-Nitro Positional Isomer: Computed LogP and Topological Polar Surface Area Differentiation

Civentichem CV-624 (ortho-nitro isomer) exhibits a computed XLogP3-AA value of 1.8 and a topological polar surface area (tPSA) of 126 Ų, as determined by PubChem computational analysis [1]. The 4-nitrophenylsulfonyl (para-nitro) positional isomer is expected to display a distinct dipole moment and altered intramolecular hydrogen-bonding capacity due to the repositioning of the electron-withdrawing nitro group, which affects both chromatographic retention and membrane permeability [2]. This difference is critical for medicinal chemistry applications where the ortho-nitro arrangement can influence binding conformation via steric constraints and nitro-oxygen proximity to the cyclohexane ring system.

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Cellular Anti-Proliferative and Differentiation-Inducing Activity Profile Differentiates CV-624 from Simple Sulfonyl Chloride Building Blocks

Civentichem CV-624 has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual anti-proliferative and pro-differentiation activity profile is distinct from the function of simpler 2-nitrobenzenesulfonyl chloride (CAS 774-93-6), which serves primarily as a synthetic protecting-group reagent for amines and alcohols and has no reported cell-based differentiation activity . The biological activity of CV-624 is attributed to the intact 3-(2-nitrophenylsulfonyl)cyclohexanecarboxylic acid scaffold, not to the sulfonyl chloride precursor.

Oncology Dermatology Cell Differentiation Psoriasis

Molecular Scaffold Distinction from Same-Formula Analog: CV-624 vs. Carboxypeptidase G2 Inhibitor (CAS 192203-60-4)

Both Civentichem CV-624 and the Carboxypeptidase G2 (CPG2) inhibitor (CAS 192203-60-4) share the identical molecular formula C13H15NO6S and molecular weight 313.33 g/mol [1] . However, CV-624 is built on a 3-(2-nitrophenylsulfonyl)cyclohexanecarboxylic acid scaffold, whereas the CPG2 inhibitor is N-[[(4-methoxyphenyl)thio]carbonyl]-L-glutamic acid—a thioester-linked glutamic acid derivative targeting CPG2 with reported antitumor applications . The sulfonyl versus thioester linkage and the cyclohexane versus glutamic acid core confer entirely distinct target selectivity: CV-624 has evidence for cell differentiation activity, while the CPG2 inhibitor is designed for enzyme inhibition in antibody-directed enzyme prodrug therapy.

Enzyme Inhibition Carboxypeptidase G2 Target Selectivity Scaffold Differentiation

Hydrogen Bond Acceptor/Donor Profile as a Determinant of Target Binding Suitability

Civentichem CV-624 presents 6 hydrogen bond acceptors and 1 hydrogen bond donor, as computed by Cactvs 3.4.6.11 [1]. This H-bond profile arises from the carboxylic acid (1 donor, 2 acceptors), the nitro group (2 acceptors), and the sulfonyl group (2 acceptors). By comparison, N-(2-nitrobenzenesulfonyl)-1-amino-1-cyclohexane carboxylic acid (a structurally related analog with an amino linker replacing the direct C–S bond) has the formula C13H16N2O6S and presents an additional H-bond donor from the sulfonamide NH [2]. The absence of this additional H-bond donor in CV-624 results in lower molecular flexibility for H-bond donation, which may influence target selectivity in kinase or other enzyme binding pockets.

Structure-Based Drug Design Pharmacophore Modeling Hydrogen Bonding

Civentichem CV-624: Evidence-Anchored Research and Industrial Application Scenarios


Cellular Differentiation Screening Programs in Oncology Drug Discovery

Civentichem CV-624 is suitable for use as a tool compound in oncology phenotypic screening programs that measure the arrest of undifferentiated cell proliferation and induction of monocyte differentiation [1]. Based on the evidence of its differentiation-inducing activity, researchers can deploy CV-624 in high-content screening assays to investigate pathways governing cell fate decisions in leukemia or solid tumor models where differentiation therapy is a validated clinical strategy.

Psoriasis and Inflammatory Skin Disease Model Development

The compound’s reported anti-proliferative activity in the context of skin diseases such as psoriasis [1] makes it a candidate for evaluating epidermal keratinocyte hyperproliferation models. Researchers studying the IL-23/Th17 axis or keratinocyte differentiation defects in psoriatic lesions may use CV-624 as a chemical probe to dissect signaling nodes regulating epidermal homeostasis.

Medicinal Chemistry Scaffold Optimization and Structure-Activity Relationship (SAR) Campaigns

Given the ortho-nitro substitution pattern and the cyclohexane carboxylic acid scaffold , CV-624 serves as a validated starting point for SAR exploration. Medicinal chemistry teams can systematically modify the nitro position, reduce the nitro group to an amine for further derivatization, or vary the cyclohexane ring substitution to probe steric and electronic effects on target engagement while maintaining the core sulfonyl-cyclohexane pharmacophore.

Procurement Specification Control for Contract Research and Lead Optimization Services

When outsourcing custom synthesis or lead optimization to CiVentiChem LLC or other CROs, specification of CAS 889939-38-2 (CV-624) rather than generic “nitrophenylsulfonyl cyclohexane carboxylic acid” ensures the correct positional isomer (ortho-nitro) and scaffold topology are delivered . This is critical for reproducibility in biological assays where even regioisomeric substitution can alter activity by orders of magnitude.

Quote Request

Request a Quote for Civentichem CV-624

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.